3-(2,4,5-Trimethoxy-phenyl)-propionic acid
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Overview
Description
3-(2,4,5-Trimethoxyphenyl)propanoic acid is a monocarboxylic acid consisting of propanoic acid having a 2,4,5-trimethoxyphenyl substituent at the 3-position. This compound is found in certain herbs and spices, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) .
Preparation Methods
The synthesis of 3-(2,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Reaction with Malonic Acid: The benzaldehyde is reacted with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding cinnamic acid derivative.
Hydrogenation: The cinnamic acid derivative is then hydrogenated using a palladium catalyst to yield 3-(2,4,5-trimethoxyphenyl)propanoic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-(2,4,5-Trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2,4,5-Trimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3-(2,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, capable of donating a proton to an acceptor. This property allows it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
3-(2,4,5-Trimethoxyphenyl)propanoic acid can be compared with other similar compounds, such as:
3-(3,4,5-Trimethoxyphenyl)propanoic acid: This compound has methoxy groups at the 3, 4, and 5 positions instead of the 2, 4, and 5 positions. It exhibits similar chemical properties but may have different biological activities.
3-(2,3,4-Trimethoxyphenyl)propanoic acid: This compound has methoxy groups at the 2, 3, and 4 positions.
The uniqueness of 3-(2,4,5-trimethoxyphenyl)propanoic acid lies in its specific substitution pattern, which influences its chemical reactivity and biological activities.
Properties
Molecular Formula |
C12H16O5 |
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Molecular Weight |
240.25 g/mol |
IUPAC Name |
3-(2,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
UGHPWKLKDZLPNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCC(=O)O)OC)OC |
Origin of Product |
United States |
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